6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole
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Overview
Description
6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole is a chemical compound with the molecular formula C14H17FN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroindazole and 4-piperidone.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indole: A structurally similar compound with slight variations in its chemical structure.
1H-Indole, 6-fluoro-1-methyl-3-(4-piperidinyl): Another related compound with similar properties.
Uniqueness
6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole stands out due to its unique combination of a fluorine atom and a piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
161557-63-7 |
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Molecular Formula |
C13H16FN3 |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
6-fluoro-1-methyl-3-piperidin-4-ylindazole |
InChI |
InChI=1S/C13H16FN3/c1-17-12-8-10(14)2-3-11(12)13(16-17)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
UYHMFEUGBDQNAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=N1)C3CCNCC3 |
Origin of Product |
United States |
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